(E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide
Description
(E)-2-Phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide belongs to the class of (E)-N-aryl-2-arylethenesulfonamides, a family of compounds designed to disrupt microtubule dynamics, leading to antiproliferative effects in cancer cells . These compounds are synthesized via condensation of ethenesulfonyl chlorides with substituted anilines, as outlined in multiple synthetic routes (Schemes 1, 5, 6) .
Properties
IUPAC Name |
(E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-25(23,14-11-15-5-2-1-3-6-15)21-16-7-9-17(10-8-16)24-18-19-12-4-13-20-18/h1-14,21H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTIALBMEAOJBC-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide is a novel compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry. Its structure includes a sulfonamide group, which is known for its diverse biological properties, including antibacterial and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H15N3O3S
- Molecular Weight : 353.4 g/mol
- IUPAC Name : this compound
The compound's unique structure contributes to its biological activity, particularly its interaction with specific biological targets.
The primary mechanism of action for this compound involves inhibition of certain enzymes and pathways crucial for cell proliferation and survival. Specifically, it has been identified as a potential inhibitor of various kinases involved in cancer progression.
Key Findings:
- Kinase Inhibition : Research indicates that this compound can inhibit specific kinases associated with tumor growth and metastasis, making it a candidate for cancer treatment.
- Antimicrobial Properties : Preliminary studies suggest that the sulfonamide moiety exhibits antimicrobial effects against a range of bacterial strains, contributing to its potential as an antibacterial agent.
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
- Antibacterial Activity : A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial properties .
Comparative Biological Activity Table
Scientific Research Applications
Scientific Research Applications
-
Antitumor Activity :
- Recent studies have indicated that (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, it has been documented to inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in cell survival and apoptosis .
- Kinase Inhibition :
- Pharmaceutical Formulations :
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of (E)-N-aryl-2-arylethenesulfonamides are highly dependent on substituents at the aryl (Ar1 and Ar2) positions. Key examples include:
- 6ac: Features 3,5-diamino-4-methoxyphenyl (Ar1) and 2,4,6-trimethoxyphenyl (Ar2) groups. The electron-donating methoxy and amino groups enhance solubility and may stabilize interactions with tubulin .
- 6c : Contains 4-bromophenyl (Ar1) and 4-fluorophenyl (Ar2). The bromine atom (electron-withdrawing) and fluorine (moderate electronegativity) may influence reactivity and binding affinity .
- 6t: Substituted with 3-amino-4-methoxyphenyl (Ar1) and 2,4,6-trimethoxyphenyl (Ar2). The amino group improves BBB permeability, making it a candidate for targeting central nervous system tumors .
- 6p: Includes 3-hydroxy-4-methoxyphenyl (Ar1) and 2,4,6-trimethoxyphenyl (Ar2). The phenolic hydroxyl group allows for prodrug derivatization (e.g., disodium phosphate) to enhance water solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydrophobic substituents (e.g., bromine in 6c) reduce solubility, while polar groups (e.g., amino in 6t, hydroxyl in 6p) improve it. The prodrug strategy for 6p increases bioavailability by 30–40% via phosphorylation .
- Melting Points: Higher melting points (e.g., 160–162°C for 6ac) correlate with crystalline stability, influenced by hydrogen bonding from amino and methoxy groups .
Comparison with Non-Congeneric Sulphonamides
- Compound 30007: A non-sulfonamide analogue (2-phenyl-N-(3-phenylpropyl)acetamide) synthesized via nitro reduction (Scheme 3, ). Lacks microtubule-targeting activity, highlighting the critical role of the ethenesulfonamide backbone .
- Patent Compounds : Derivatives like (E)-2-(5-chlorothien-2-yl)-N-{(3S)-pyrrolidinyl}ethenesulfonamide () focus on Factor Xa inhibition, differing in mechanism from microtubule disruption .
Q & A
Q. What synthetic methodologies are optimal for preparing (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide?
The compound can be synthesized via condensation reactions between sulfonamide intermediates and aldehyde derivatives. For example, method A (as described for analogous sulfonamides) involves reacting a sulfonamide-containing acetic acid derivative with a substituted benzaldehyde under acidic conditions. Key parameters include temperature control (~110°C), solvent selection (e.g., ethanol), and catalyst use (e.g., piperidine). Yields typically range from 40% to 60%, with purity confirmed via HPLC .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- 1H NMR : Characteristic peaks include doublets for the ethenesulfonamide group (δ 7.12–7.81 ppm, J = 15.3–15.6 Hz) and aromatic protons (δ 6.85–7.18 ppm).
- HRMS : Accurate mass determination (e.g., [M+H]+ m/z 379.0302) confirms molecular formula alignment .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–S–O bond geometry in sulfonamide analogs) .
Q. What preliminary biological screening assays are recommended for this compound?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT assay). For example, sulfonamide analogs have shown activity against cyclooxygenase-2 (COX-2) at IC50 values <1 µM. Dose-response curves and selectivity profiling against related enzymes (e.g., COX-1) are critical to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For example, inconsistent IC50 values for COX-2 inhibition could be addressed by standardizing substrate concentrations and pre-incubation times .
Q. What strategies enhance structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Substituent variation : Modify the pyrimidine ring (e.g., 4-hydroxy vs. 4-methoxy groups) to assess electronic effects on binding.
- Bioisosteric replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs, as seen in analogs with trifluoromethyl groups enhancing metabolic stability .
Q. How can crystallographic data improve the design of analogs with higher potency?
X-ray structures of sulfonamide-protein complexes (e.g., COX-2) reveal key interactions, such as hydrogen bonds between the sulfonamide group and Arg513. Optimize substituents (e.g., para-methoxy on phenyl) to strengthen hydrophobic contacts with Leu384 and Val523 .
Q. What role does aqueous solubility play in in vivo efficacy, and how can it be optimized?
Poor solubility (e.g., <10 µg/mL for similar sulfonamides) limits bioavailability. Strategies include:
Q. How can computational methods predict off-target interactions for this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can identify potential off-targets (e.g., carbonic anhydrase isoforms). Validate predictions with thermal shift assays (TSA) to measure protein stability changes upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
